N-(2,6-dibromopyridin-4-yl)acetamide
Description
N-(2,6-Dibromopyridin-4-yl)acetamide is a brominated pyridine derivative featuring an acetamide functional group at the 4-position of the pyridine ring, with bromine substituents at the 2- and 6-positions. This structure confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C7H6Br2N2O |
|---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
N-(2,6-dibromopyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H6Br2N2O/c1-4(12)10-5-2-6(8)11-7(9)3-5/h2-3H,1H3,(H,10,11,12) |
InChI Key |
GKBNAOXPKQOGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Pyridine vs. This may improve binding to metalloenzymes or nucleic acids .
- Functional Group Diversity: Thio-triazolyl (in ) and nitroanilino (in ) groups introduce additional reactivity or targeting capabilities, whereas the acetamide group in the target compound provides a stable hydrogen-bonding motif.
Pharmacological and Biochemical Implications
- Antimicrobial Potential: The dibromo-phenyl analog in demonstrates antimicrobial activity, suggesting that this compound could similarly disrupt bacterial membrane proteins or nucleic acid synthesis.
- Enzyme Inhibition: Brominated aromatics are known inhibitors of cytochrome P450 enzymes and dehydrogenases. The compound’s bromine substituents may confer selective inhibition compared to CF₃-containing analogs in , which target kinases .
Data Tables
Table 1: Structural and Physicochemical Comparison
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